molecular formula C6H8IN3 B1374087 1-(azetidin-3-yl)-4-iodo-1H-pyrazole CAS No. 1343072-59-2

1-(azetidin-3-yl)-4-iodo-1H-pyrazole

Cat. No. B1374087
CAS RN: 1343072-59-2
M. Wt: 249.05 g/mol
InChI Key: MYNSIZUCUXMCDO-UHFFFAOYSA-N
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Description

Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Iodine is often used in organic chemistry as a substituent to create more complex molecules .


Molecular Structure Analysis

The molecular structure of a compound similar to “1-(azetidin-3-yl)-4-iodo-1H-pyrazole”, namely “1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride”, has been reported . The InChI code for this compound is "1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H" .

Scientific Research Applications

Overview of Pyrazole Derivatives

Pyrazole derivatives, including "1-(azetidin-3-yl)-4-iodo-1H-pyrazole", have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are known for their role as core structures in various bioactive molecules, offering therapeutic benefits across a wide range of applications. The following sections summarize key research findings related to the scientific applications of such compounds, excluding specifics on drug use, dosage, and side effects.

Antimicrobial and Anticancer Applications

Pyrazole derivatives have demonstrated significant antimicrobial and anticancer properties. The synthetic approaches for methyl-substituted pyrazoles, among others, have been explored extensively, highlighting their potential in treating various bacterial and fungal infections, as well as their application in anticancer therapy. The structural versatility of pyrazole scaffolds allows for the synthesis of compounds with high efficacy and reduced microbial resistance, making them valuable in developing new antimicrobial and anticancer agents (Sharma et al., 2021).

Neurodegenerative Disorders

Pyrazoline-containing compounds, closely related to pyrazoles, have shown promise in treating neurodegenerative disorders. These compounds exhibit neuroprotective properties, offering potential therapeutic options for diseases such as Alzheimer's and Parkinson's. The research highlights the importance of pyrazolines in managing neurodegenerative diseases through mechanisms involving inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, providing a foundation for developing new drugs targeting these pathways (Ahsan et al., 2022).

Anti-inflammatory and Analgesic Effects

Research into pyrazoles has also underscored their anti-inflammatory and analgesic effects. These compounds have been identified as promising scaffolds for the synthesis of new pharmaceutical agents that could offer relief from inflammation and pain. The exploration of pyrazole analogs in this context is crucial for understanding their mechanism of action and for the development of safer, more effective treatments (Ganguly & Jacob, 2017).

Agricultural Applications

Beyond medicinal chemistry, pyrazole derivatives have found applications in agriculture as potential herbicides and insecticides. Their biological activity against a range of pests supports the development of new agrochemicals that could enhance crop protection strategies. This area of research is vital for addressing food security challenges by providing more effective and sustainable pest management solutions (Ardiansah, 2018).

properties

IUPAC Name

1-(azetidin-3-yl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNSIZUCUXMCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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